ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholin-4-ylsulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
Scientific Research Applications
Synthetic Applications and Chemical Transformations
Mechanistic Studies and Molecular Design
Mechanistic studies involving this compound help elucidate reaction pathways and the formation of complex heterocycles. For example, research on the rearrangement of aminobenzo[b]thiophenes to tricyclic benzoisothiazoles provides insights into azo-coupling procedures and the formation of novel heterocyclic structures (Klimas, Beckert, Hartmann, & Görls, 2016). Additionally, the synthesis and transformation of enaminones into imidazolone derivatives showcase the compound's versatility in generating pharmacologically relevant structures (Bezenšek, Grošelj, Stare, Svete, & Stanovnik, 2012).
Advanced Material and Pharmacological Research
The compound also finds application in the development of advanced materials and potential pharmacological agents. Studies on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives illustrate its role in creating molecules with potential biological activity (Mohamed, 2014; 2021). Research on the reaction of iminothiadiazolines with activated acetylenes highlights a competitive pathway through hypervalent sulfurane and zwitterion, contributing to the understanding of reaction dynamics and the synthesis of sulfur-containing compounds (Yamamoto, Tsuchiya, Ochiumi, Arai, Inamoto, & Akiba, 1989).
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to a variety of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives, however, are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-(4-morpholin-4-ylsulfonylbenzoyl)imino-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S2/c1-4-28-18(24)16-13(2)21(3)19(29-16)20-17(23)14-5-7-15(8-6-14)30(25,26)22-9-11-27-12-10-22/h5-8H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRAZFHPGZDFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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